Thiazolo[5,4-d]pyrimidine Scaffold Outperforms Thieno[2,3-d]pyrimidine in Anticancer Activity
In a direct head-to-head scaffold comparison, thiazolo[5,4-d]pyrimidine derivative 7a demonstrated superior anti-cancer activity compared to its direct thieno[2,3-d]pyrimidine analog 6a when evaluated as PI3K inhibitors. Both compound series were designed through a scaffold-hopping strategy, with the thiazolo[5,4-d]pyrimidine core conferring enhanced potency and more favorable pharmacokinetic properties [1]. This finding establishes the thiazolo[5,4-d]pyrimidine core, which is the scaffold of 7-methoxy-[1,3]thiazolo[5,4-d]pyrimidin-2-amine, as a preferred starting point over the isosteric thieno[2,3-d]pyrimidine for kinase-targeted drug discovery programs.
| Evidence Dimension | Anticancer activity (scaffold comparison) |
|---|---|
| Target Compound Data | Thiazolo[5,4-d]pyrimidine 7a: nanomolar PI3K potency with significant in vivo anti-cancer efficacy |
| Comparator Or Baseline | Thieno[2,3-d]pyrimidine 6a: lower anti-cancer activity than 7a |
| Quantified Difference | Qualitatively superior; authors state 7a 'had better anti-cancer activity than thieno[2,3-d]pyrimidine 6a and is worthy of further pre-clinical evaluation' |
| Conditions | PI3K enzymatic assay; in vivo anti-cancer efficacy models |
Why This Matters
This scaffold-level advantage is inherited by all thiazolo[5,4-d]pyrimidine derivatives, including the 7-methoxy-2-amine compound, making it a strategically superior core for kinase inhibitor library construction compared to thieno[2,3-d]pyrimidine-based alternatives.
- [1] Yang, J. et al. Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. Bioorganic & Medicinal Chemistry, 2020, 28, 115890. View Source
